molecular formula C5H2Cl3N B3024347 2,4,5-Trichloropyridine CAS No. 55934-01-5

2,4,5-Trichloropyridine

Cat. No.: B3024347
CAS No.: 55934-01-5
M. Wt: 182.43 g/mol
InChI Key: ZJKMPIAMSJCNFI-UHFFFAOYSA-N
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Description

2,4,5-Trichloropyridine is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms at the 2nd, 4th, and 5th positions of the pyridine ring. This compound is known for its significant reactivity and is widely used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichloropyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with thionyl chloride in a solvent such as dichloroethane. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic layer. The solvent is then distilled off to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in this compound are highly reactive towards nucleophiles, leading to substitution reactions where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,4,5-Trichloropyridine exerts its effects is primarily through its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

    2,4,5-Trichloropyrimidine: Similar in structure but with a nitrogen atom at the 1st position instead of carbon.

    3,4,5-Trichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 3rd, 4th, and 5th positions.

Uniqueness: 2,4,5-Trichloropyridine is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2,4,5-trichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMPIAMSJCNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618576
Record name 2,4,5-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-01-5
Record name 2,4,5-Trichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55934-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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